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Compound of Interest

Compound Name: Aphadilactone B

Cat. No.: B1150777 Get Quote

The definitive assignment of the complex molecular architecture of Aphadilactone B, a 26-

membered macrolide, was achieved through a comprehensive analysis of spectroscopic data.

While X-ray crystallography stands as a powerful alternative for absolute structure

determination, the successful elucidation of Aphadilactone B showcases the efficacy of

modern spectroscopic techniques. This guide provides a comparative overview of the methods

employed for Aphadilactone B and the alternative approach of X-ray crystallography, offering

insights for researchers in natural product chemistry and drug development.

The structural confirmation of novel natural products is a cornerstone of drug discovery and

chemical biology. For Aphadilactone B, isolated from a marine dinoflagellate Amphidinium sp.,

a suite of spectroscopic methods provided the necessary data to piece together its intricate 26-

membered macrocyclic structure, which includes a tetrahydrofuran ring, a ketone, four hydroxyl

groups, and seven methyl groups. This approach, relying on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS), is a common and powerful strategy in the field. However,

single-crystal X-ray crystallography presents a direct and unambiguous method for determining

the three-dimensional arrangement of atoms in a molecule, had suitable crystals been

obtained.

Methodologies: Spectroscopic Elucidation vs. X-ray
Crystallography
The determination of Aphadilactone B's structure relied on a combination of one- and two-

dimensional NMR experiments, complemented by mass spectrometry. In contrast, X-ray
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crystallography provides a direct visualization of the molecular structure from the diffraction

pattern of X-rays passing through a single crystal of the compound.

Spectroscopic Approach (as used for Aphadilactone B)
The core of the spectroscopic approach lies in piecing together the molecular puzzle using

connectivity and spatial information derived from various NMR experiments. High-resolution

mass spectrometry first establishes the molecular formula. Then, a series of NMR experiments,

including ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear

Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used

to build up the carbon skeleton and identify the location of functional groups. The relative

stereochemistry is then often deduced from NOESY (Nuclear Overhauser Effect Spectroscopy)

experiments, which reveal through-space proximities between protons.

X-ray Crystallography (Alternative Approach)
This technique offers the most definitive structural evidence. The first and often most

challenging step is the growth of a high-quality single crystal of the compound. Once a suitable

crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-

rays. The resulting diffraction pattern is collected and analyzed to generate an electron density

map, from which the positions of the individual atoms can be determined, revealing the

complete molecular structure and absolute stereochemistry.

Data Presentation: A Comparative Look
The nature of the data generated by these two approaches is fundamentally different.

Spectroscopic methods provide a set of parameters that are interpreted to build a structural

model, while X-ray crystallography yields a direct three-dimensional coordinate map of the

atoms.

Table 1: Spectroscopic Data for Aphadilactone B
The structure of Aphadilactone B was elucidated using the following key spectroscopic data,

as reported by Takahashi et al. in The Journal of Antibiotics (2007).
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Technique Data Obtained

HRESI-MS Molecular Formula: C₃₂H₅₄O₈

IR (neat)
3360 cm⁻¹ (hydroxyl), 1720 cm⁻¹ (ester

carbonyl)

¹H NMR (C₆D₆)
Chemical shifts (δ) and coupling constants (J)

for all protons.

¹³C NMR (C₆D₆) Chemical shifts (δ) for all 32 carbon atoms.

2D NMR
COSY, HMQC, and HMBC experiments to

establish connectivities.

Here is a selection of the reported NMR data that was crucial for the structural assignment:

Position ¹³C (δ) ¹H (δ, mult, J in Hz)

1 175.6 -

2 41.7 2.48 (m)

3 35.4 1.85 (m), 1.35 (m)

4 33.9 1.60 (m)

5 72.9 3.85 (m)

... ... ...

26 21.3 1.45 (m), 1.25 (m)

27 (Me) 14.5 1.17 (d, 7.0)

28 (Me) 16.8 0.95 (d, 7.0)

29 (Me) 19.9 0.88 (d, 6.5)

30 (Me) 12.1 0.85 (d, 7.0)

31 (Me) 21.7 1.05 (d, 7.0)

32 (Me) 17.4 1.10 (d, 7.0)
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Note: This is a partial representation of the full NMR data.

Table 2: Hypothetical X-ray Crystallographic Data for
Aphadilactone B
Had X-ray crystallography been employed, the primary output would be a set of

crystallographic parameters. For comparison, a representative set of data for a similarly

complex macrolide is presented below.

Parameter Typical Value/Information

Crystal system e.g., Orthorhombic

Space group e.g., P2₁2₁2₁

Unit cell dimensions a, b, c (Å); α, β, γ (°)

Resolution e.g., 1.5 Å

R-factor

A measure of the agreement between the

crystallographic model and the experimental X-

ray diffraction data.

Final atomic coordinates
A list of x, y, z coordinates for every atom in the

molecule.

Absolute configuration
Determined directly from the diffraction data

(e.g., via the Flack parameter).

Experimental Protocols
Protocol 1: Structure Elucidation of Aphadilactone B via
Spectroscopy

Isolation: Aphadilactone B was isolated from the cultured marine dinoflagellate

Amphidinium sp. (strain Y-25) through a series of extraction and chromatographic steps.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)

was performed on a JEOL JMS-7000 mass spectrometer to determine the molecular

formula.
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NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker AMX-600

spectrometer in deuterated benzene (C₆D₆).

¹H and ¹³C NMR: Standard pulse sequences were used to obtain one-dimensional spectra

to identify the proton and carbon environments.

COSY: This experiment was used to establish proton-proton coupling networks, identifying

adjacent protons.

HMQC: This experiment correlated proton and carbon signals, assigning protons to their

directly attached carbons.

HMBC: This experiment identified long-range correlations between protons and carbons

(2-3 bonds), which was crucial for connecting the different spin systems and establishing

the overall carbon framework, including the macrocyclic ring closure.

Structure Assembly: The planar structure was assembled by interpreting the correlations

observed in the COSY and HMBC spectra. The relative stereochemistry of most

stereocenters was deduced from the analysis of coupling constants and NOESY data.

Protocol 2: A Representative Protocol for X-ray
Crystallography of a Macrolide

Crystallization: The purified macrolide is dissolved in a suitable solvent system (e.g.,

methanol, acetone, acetonitrile). Crystallization is typically attempted using vapor diffusion

(hanging or sitting drop), slow evaporation, or solvent layering techniques with a variety of

precipitants and conditions (temperature, pH).

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope

and mounted on a goniometer head, often after being cryo-protected to prevent damage

during data collection.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction

data. Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation

damage.
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Data Processing: The collected diffraction images are processed to determine the unit cell

parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement: The phase problem is solved using direct methods or

Patterson methods to generate an initial electron density map. An atomic model is then built

into the electron density map and refined against the experimental data to obtain the final,

high-resolution structure. The absolute configuration is determined by anomalous dispersion

effects.

Visualizing the Workflow
The logical flow of each method can be visualized to better understand the process.
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Figure 1. Workflow for the spectroscopic elucidation of Aphadilactone B.
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[https://www.benchchem.com/product/b1150777#x-ray-crystallography-for-final-structure-
confirmation-of-aphadilactone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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